molecular formula C11H18ClNO B15248773 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride CAS No. 5424-50-0

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride

Cat. No.: B15248773
CAS No.: 5424-50-0
M. Wt: 215.72 g/mol
InChI Key: NADQJAUBGUEARA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride is an organic compound with a molecular formula of C11H17NO·HCl. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride typically involves the reaction of benzaldehyde with dimethylamine and formaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

  • Mixing benzaldehyde, dimethylamine, and formaldehyde in a solvent.
  • Passing the mixture through a reactor containing a reducing agent.
  • Isolating the product by crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 3-(Dimethylamino)-1-phenylpropan-1-one

    Reduction: 3-(Dimethylamino)-1-phenylpropanamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)phenol
  • 3-Dimethylaminoacrolein
  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

Uniqueness

3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride is unique due to its combination of a dimethylamino group, a phenyl ring, and a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds, which may lack one or more of these functional groups.

Properties

CAS No.

5424-50-0

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H

InChI Key

NADQJAUBGUEARA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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